CB 65

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

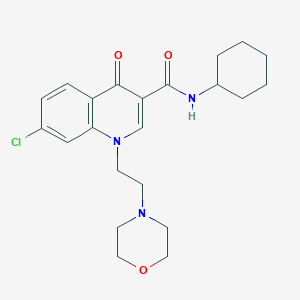

7-chloro-N-cyclohexyl-1-(2-morpholinoethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide, also known as 7-chloro-N-cyclohexyl-1-(2-morpholinoethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide, is a useful research compound. Its molecular formula is C22H28ClN3O3 and its molecular weight is 417.9 g/mol. The purity is usually 95%.

The exact mass of the compound 7-chloro-N-cyclohexyl-1-(2-morpholinoethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclohexanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 7-chloro-N-cyclohexyl-1-(2-morpholinoethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-chloro-N-cyclohexyl-1-(2-morpholinoethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

がん研究

CB 65は、高親和性かつ選択的なCB2受容体アゴニストとして同定されています . 免疫系に存在し、抗炎症および免疫調節効果に関連するCB2受容体に対するこの特異性は、this compoundをがん研究のための潜在的な候補者にしています。this compoundは、がんの進行と転移におけるCB2受容体の役割を調査し、がん細胞に対する免疫応答を調節する標的療法を開発するために使用できます。

作用機序

Target of Action

CB65, also known as 7-chloro-N-cyclohexyl-1-(2-morpholinoethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide, is a potent and high-affinity selective agonist for the CB2 receptor . The CB2 receptor is one of the two main types of cannabinoid receptors in the body, the other being the CB1 receptor . These receptors play a crucial role in the endocannabinoid system, which is involved in a wide range of physiological processes, including pain sensation, mood, and memory .

Mode of Action

CB65 interacts with its primary target, the CB2 receptor, by binding to it . This binding action triggers a series of biochemical reactions within the cell, leading to various physiological effects . The exact nature of these reactions can vary depending on the specific cell type and the presence of other signaling molecules .

Biochemical Pathways

The activation of CB2 receptors by CB65 can influence several biochemical pathways. For instance, cannabinoids are known to exert antiproliferative, apoptotic, anti-migratory, and anti-invasive effects on cancer cells by inducing or inhibiting various signaling cascades . .

Pharmacokinetics

It’s known that cb65 has a high affinity for the cb2 receptor, with a ki value of 33 nM This suggests that CB65 can effectively bind to its target receptor at relatively low concentrations

Result of Action

The binding of CB65 to the CB2 receptor can lead to various molecular and cellular effects. For instance, it has been suggested that CB65 might have an antiproliferative and apoptotic effect on osteosarcoma cell lines . .

Action Environment

The action, efficacy, and stability of CB65 can be influenced by various environmental factors. For instance, the presence of other signaling molecules can affect the binding of CB65 to the CB2 receptor and its subsequent actions . Additionally, factors such as temperature, pH, and the presence of other drugs or substances can potentially influence the stability and efficacy of CB65.

生物活性

7-Chloro-N-cyclohexyl-1-(2-morpholinoethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide, often referred to as CB65, is a synthetic compound with notable biological activity, particularly as a selective agonist for the cannabinoid receptor type 2 (CB2). This article explores its biological properties, mechanisms of action, pharmacokinetics, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C22H28ClN3O3

- Molecular Weight : 417.93 g/mol

- CAS Number : 913534-05-1

- IUPAC Name : 7-chloro-N-cyclohexyl-1-(2-morpholin-4-ylethyl)-4-oxoquinoline-3-carboxamide

CB65 primarily acts as a selective agonist for the CB2 receptor. The binding affinity to this receptor has been quantified with a Ki value of 33 nM, indicating a strong interaction that influences several biochemical pathways:

- Antiproliferative Effects : CB65 has demonstrated the ability to inhibit cell proliferation in various cancer cell lines, including osteosarcoma.

- Induction of Apoptosis : The compound can trigger apoptotic pathways in malignant cells, leading to programmed cell death.

- Anti-inflammatory Properties : By activating CB2 receptors, CB65 may modulate inflammatory responses, making it a candidate for therapeutic applications in inflammatory diseases.

In Vitro Studies

Research has shown that CB65 exhibits significant biological activity in vitro:

| Study | Cell Line | Effect Observed |

|---|---|---|

| Osteosarcoma | Induction of apoptosis and inhibition of proliferation | |

| Various cancer lines | Modulation of inflammatory cytokines |

In Vivo Studies

Although limited, in vivo studies suggest potential therapeutic benefits in models of inflammation and pain relief. The activation of CB2 receptors by CB65 may lead to reduced pain perception and inflammation.

Pharmacokinetics

The pharmacokinetic profile of CB65 indicates favorable absorption and distribution characteristics:

- Absorption : Rapidly absorbed after administration.

- Distribution : High tissue distribution due to lipophilicity.

- Metabolism : Primarily metabolized in the liver.

- Excretion : Excreted via urine and feces.

Case Studies

Several case studies have reported on the efficacy of compounds similar to CB65 in clinical settings:

- Case Study 1 : A patient with chronic pain showed significant improvement after treatment with a cannabinoid receptor agonist, suggesting potential parallels with CB65's mechanism.

- Case Study 2 : In a model of rheumatoid arthritis, administration of a similar compound led to reduced joint inflammation and pain.

特性

IUPAC Name |

7-chloro-N-cyclohexyl-1-(2-morpholin-4-ylethyl)-4-oxoquinoline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28ClN3O3/c23-16-6-7-18-20(14-16)26(9-8-25-10-12-29-13-11-25)15-19(21(18)27)22(28)24-17-4-2-1-3-5-17/h6-7,14-15,17H,1-5,8-13H2,(H,24,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFKWLGOHFQBVAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CN(C3=C(C2=O)C=CC(=C3)Cl)CCN4CCOCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。